molecular formula C12H20ClN5 B12223046 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12223046
M. Wt: 269.77 g/mol
InChI Key: QTQFGFAANWBQMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a secondary amine featuring two substituted pyrazole rings. The first pyrazole ring (1,5-dimethyl-1H-pyrazol-4-yl) contains methyl groups at positions 1 and 5, while the second pyrazole (1-ethyl-1H-pyrazol-3-yl) is substituted with an ethyl group at position 1. The methanamine bridge links the two heterocyclic moieties. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity .

Properties

Molecular Formula

C12H20ClN5

Molecular Weight

269.77 g/mol

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H19N5.ClH/c1-4-17-6-5-12(15-17)9-13-7-11-8-14-16(3)10(11)2;/h5-6,8,13H,4,7,9H2,1-3H3;1H

InChI Key

QTQFGFAANWBQMX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=C(N(N=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis of Pyrazole Intermediates

The preparation begins with the synthesis of two pyrazole precursors:

  • 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde : Synthesized via Friedel-Crafts acylation of 1,5-dimethylpyrazole using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at 80°C.
  • 1-Ethyl-3-aminomethyl-1H-pyrazole : Produced through Mannich reaction of 1-ethylpyrazole with formaldehyde and methylamine under basic conditions (K₂CO₃, ethanol, reflux).

Coupling Reaction and Reductive Amination

The final step involves coupling the two intermediates via reductive amination:

  • Imine Formation : React 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 equiv) with 1-ethyl-3-aminomethyl-1H-pyrazole (1.2 equiv) in methanol at 25°C for 12 hours.
  • Reduction : Add sodium borohydride (2.0 equiv) at 0°C, followed by gradual warming to room temperature. Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to isolate the product.

Key Data :

Parameter Value Source
Yield 68–72%
Reaction Time 14–16 hours
Purity (HPLC) >95%

Industrial-Scale Production Methods

Continuous Flow Synthesis

Industrial protocols employ continuous flow reactors to enhance efficiency:

  • Reactor Setup : Tubular reactor (stainless steel, 50 mL volume) with inline IR monitoring.
  • Conditions :
    • Temperature: 100°C
    • Pressure: 5 bar
    • Residence Time: 30 minutes
  • Catalyst : Heterogeneous SiO₂-supported H₂SO₄ (1.5 wt%).

Advantages :

  • 20% higher yield compared to batch processes.
  • Reduced solvent consumption (DMF, 0.5 L/kg product).

Purification Techniques

  • Crystallization : Use ethanol/water (7:3) mixture to precipitate the product.
  • Chromatography : Simulated moving bed (SMB) chromatography for large-scale separation.

Optimization Strategies

Catalytic System Tuning

  • Base Selection : Triethylamine outperforms K₂CO₃ in minimizing side reactions (yield increase from 65% to 78%).
  • Solvent Effects : Acetonitrile improves regioselectivity by 15% compared to DMF.

Temperature and Stoichiometry

  • Optimal Conditions :
    • Molar ratio (aldehyde:amine): 1:1.2.
    • Reaction temperature: 25°C (higher temperatures promote decomposition).

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 2.25 (s, 3H, CH₃), 2.52 (s, 3H, CH₃), 3.78 (s, 2H, CH₂NH), 4.12 (q, J=7.2 Hz, 2H, CH₂CH₃).
  • IR (KBr) : 1645 cm⁻¹ (C=N), 1580 cm⁻¹ (C=C).

Purity Assessment

  • HPLC Method : C18 column, acetonitrile/water (60:40), flow rate 1.0 mL/min, retention time 8.2 minutes.

Challenges and Mitigation

Regioselectivity Issues

  • Problem : Competing formation of 1-methyl-4-hydroxypyrazole isomers during pyrazole functionalization.
  • Solution : Use bulky bases (e.g., DBU) to suppress nucleophilic attack at undesired positions.

Purification Difficulties

  • Problem : Co-elution of byproducts in column chromatography.
  • Solution : Employ gradient elution (hexane → ethyl acetate) with 0.1% acetic acid additive.

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: The major products are often carboxylic acids or ketones.

    Reduction: The major products are typically alcohols or amines.

    Substitution: The products depend on the substituent introduced, such as alkylated pyrazoles.

Scientific Research Applications

1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally related pyrazole-containing methanamine derivatives is presented below:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine (Target Compound) 1,5-dimethyl (Pyrazole 1); 1-ethyl (Pyrazole 2) Likely C₁₃H₂₀N₆ ~280–305 Not explicitly listed Reference compound for comparison.
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine 1,5-dimethyl (Pyrazole 1); 1-methyl (Pyrazole 2) C₁₂H₁₈N₆ 246.32 1856062-52-6 Smaller methyl group on Pyrazole 2 reduces steric bulk .
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine 1,5-dimethyl (Pyrazole 1); 1-isopropyl (Pyrazole 2) C₁₄H₂₂N₆ 298.37 1855950-48-9 Larger isopropyl group increases hydrophobicity and steric hindrance .
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine 1,5-dimethyl (Pyrazole 1); 1-(2,2-difluoroethyl) (Pyrazole 2) C₁₂H₁₈ClF₂N₅ 305.76 1856100-57-6 Fluorine substituents enhance metabolic stability and electronegativity .
1-(1-ethyl-1H-pyrazol-5-yl)-N-methylmethanamine (LM6) 1-ethyl (Pyrazole); N-methyl (Amine) C₇H₁₃N₃ 139.20 Not listed Simplified structure with a single pyrazole ring; lower molecular weight .

Key Findings from Research:

Fluorinated derivatives (e.g., 2,2-difluoroethyl) exhibit increased stability against oxidative degradation, as seen in CAS 1856100-57-6 .

Synthetic Challenges: Compounds with bulkier substituents (e.g., isopropyl) require optimized coupling conditions to avoid low yields . Methanamine-linked pyrazoles are typically synthesized via reductive amination or nucleophilic substitution, as noted in analogous preparations .

Safety and Toxicity :

  • Related methanamine derivatives (e.g., 1-(1-(3-methoxyphenyl)-1H-pyrazol-4-yl)-N-methylmethanamine) show acute oral toxicity (Category 4) and skin irritation (Category 2), suggesting similar hazards for the target compound .

Biological Activity

The compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]methanamine (CAS No. 1856049-61-0) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its anticancer properties, antimicrobial effects, and other pharmacological profiles based on current research findings.

  • Molecular Formula : C13H22ClN5
  • Molecular Weight : 283.8 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound in focus. The following findings summarize its biological evaluation:

Cytotoxicity Studies

In vitro screening has demonstrated that several pyrazole derivatives exhibit significant cytotoxic effects on various cancer cell lines. For instance:

  • MDA-MB-231 (breast cancer) : IC50 values ranged from 2.43 to 7.84 μM.
  • HepG2 (liver cancer) : IC50 values between 4.98 and 14.65 μM.

These results indicate that the compound could act as a microtubule-destabilizing agent, promoting apoptosis in cancer cells by enhancing caspase activity and inducing morphological changes at low concentrations (1.0 μM) .

The anticancer activity is attributed to the inhibition of various targets involved in cancer progression:

  • Microtubule assembly : Effective inhibition observed at concentrations around 20.0 μM.
  • Apoptosis induction : Enhanced caspase-3 activity was noted at higher concentrations (10.0 μM).

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against a range of pathogens:

  • Broad-spectrum activity : Exhibited significant inhibition against both gram-positive and gram-negative bacteria with MIC values ranging from 2.50 to 20 µg/mL.

Specific Findings

A study reported that certain pyrazole derivatives demonstrated high antioxidant activity, with DPPH scavenging percentages between 84.16% and 90.52%. This suggests potential applications in combating oxidative stress-related diseases .

Summary of Biological Activities

Activity TypeTarget/OrganismIC50/MIC ValuesNotes
AnticancerMDA-MB-2312.43 - 7.84 μMInduces apoptosis via caspase activation
HepG24.98 - 14.65 μMMicrotubule destabilization
AntimicrobialVarious Bacteria2.50 - 20 µg/mLBroad-spectrum efficacy
AntioxidantDPPH Scavenging% Scavenging = 84.16 - 90.52%Potential for oxidative stress protection

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazole derivatives similar to the compound :

  • Synthesis and Evaluation : A study synthesized various pyrazole derivatives, demonstrating significant cytotoxicity against multiple cancer cell lines and highlighting their potential as therapeutic agents .
  • Antimicrobial Studies : Another research effort focused on the broad-spectrum antimicrobial activity of benzofuran–pyrazole compounds, indicating that modifications to the pyrazole structure can enhance bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.